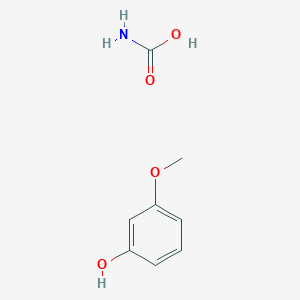

Carbamic acid;3-methoxyphenol

Description

Historical Development and Context of Carbamate (B1207046) Derivatives

The history of carbamate derivatives is intertwined with the development of modern organic and medicinal chemistry. While carbamic acid itself proved to be an elusive target for early chemists, its derivatives, particularly esters (urethanes), were more accessible and found a wide array of applications. The first massive use of carbamate derivatives began in the 1950s, not in medicine, but in agriculture as pesticides, fungicides, and insecticides. nih.gov This class of compounds offered a welcome replacement for the more persistent and toxic organochloride pesticides. nih.gov

In the realm of medicine, carbamates also gained prominence around the 1950s as central nervous system depressants, with effects ranging from anxiolytic to hypnotic. wikipedia.org The development of drugs like meprobamate showcased their therapeutic potential. carewellpharma.in Over the decades, the versatility of the carbamate functional group has been increasingly recognized and exploited in drug design. nih.govnih.gov Today, carbamates are integral components of many approved therapeutic agents and are used in the treatment of a wide range of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net Their ability to act as prodrugs, enhancing the stability and bioavailability of parent compounds, has further solidified their importance in medicinal chemistry. nih.govacs.org

Conceptual Framework of Carbamic Acid (NH2COOH)

Carbamic acid (NH2COOH) is the parent compound from which all carbamates are derived. wikipedia.org It is the simplest amino acid, containing both an amine (-NH2) and a carboxylic acid (-COOH) group. wikipedia.orgnasa.gov However, its direct linkage of the nitrogen to the carboxyl carbon gives it properties vastly different from other amino acids where a carbon chain separates these functional groups. wikipedia.org

Theoretical Predictions of Molecular Structure and Conformation

Due to its inherent instability, the structure of carbamic acid has been primarily investigated through theoretical and computational methods. nasa.govnih.gov Quantum mechanical ab-initio calculations predict a planar molecular structure for carbamic acid. wikipedia.orgnasa.gov More recent and advanced computational studies, however, have provided definitive confirmation of a non-planar structure. nih.gov Theoretical models also indicate that in the solid state, carbamic acid molecules are likely to form dimers, with two molecules connected by hydrogen bonds between their carboxyl groups. wikipedia.org The stability of carbamic acid in the solid phase at low temperatures is attributed to intermolecular hydrogen bonding, potentially in a zwitterionic (NH3+COO−) form. nasa.gov

Challenges in Experimental Characterization of Unstable Carbamic Acid

The experimental characterization of pure carbamic acid has been a significant challenge for chemists. nasa.gov The compound is highly unstable at ambient temperatures, readily decomposing into ammonia (B1221849) (NH3) and carbon dioxide (CO2). wikipedia.org It is only stable up to approximately 250 K (-23 °C). wikipedia.org

Despite these challenges, evidence for the existence of carbamic acid has been obtained under specific conditions. It can be formed by the reaction of ammonia and carbon dioxide at very low temperatures. wikipedia.org Spectroscopic evidence for its formation in irradiated ice mixtures of water, ammonia, and carbon dioxide has been reported. nasa.gov The infrared spectra of such ices suggest the presence of carbamic acid, stabilized by the solid matrix. nasa.govacs.org Furthermore, the isolation and structural determination of some sterically hindered and metal-complexed derivatives of carbamic acid have provided experimental confirmation of its existence and fundamental structure. researchgate.netrsc.org

Significance of the 3-Methoxyphenol (B1666288) Moiety in Carbamic Acid Ester Formation

The formation of a carbamic acid ester, or carbamate, involves the reaction of a carbamic acid derivative (often an isocyanate or carbamoyl (B1232498) chloride) with an alcohol or phenol (B47542). organic-chemistry.orgnih.gov The properties of the resulting carbamate are significantly influenced by the nature of this alcohol or phenol component.

The 3-methoxyphenol moiety introduces specific electronic and steric features to the resulting aryl carbamate. The methoxy (B1213986) group (-OCH3) at the meta-position of the phenyl ring acts as an electron-donating group through resonance and an electron-withdrawing group through induction. This electronic influence can affect the reactivity of the aromatic ring and the properties of the carbamate linkage. For instance, the electron density on the phenoxy oxygen can influence the stability and reactivity of the carbamate ester bond.

Role of Aryl Carbamates in Academic Chemical Research

Aryl carbamates are a cornerstone of modern chemical research, with applications spanning organic synthesis, medicinal chemistry, and materials science. nih.govresearchgate.net Their stability, coupled with their ability to participate in hydrogen bonding, makes them valuable structural motifs. nih.govacs.org

In organic synthesis, the carbamate group serves as an excellent protecting group for amines. nih.govacs.org Various carbamate-based protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), are routinely used in peptide synthesis and other complex molecular constructions. organic-chemistry.org The development of efficient methods for the synthesis of aryl carbamates, for example, through palladium-catalyzed cross-coupling reactions, continues to be an active area of research. researchgate.netmit.edu

In medicinal chemistry, the aryl carbamate moiety is a key structural feature in many biologically active compounds. nih.govresearchgate.net It can act as a bioisostere for the amide bond, offering improved metabolic stability and cell permeability. nih.govacs.org Researchers design and synthesize novel aryl carbamates to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. researchgate.netresearchgate.net The ability to systematically modify the aryl portion of the molecule allows for the fine-tuning of a compound's pharmacological properties. nih.gov

Table 1: Key Properties of Carbamic Acid

| Property | Value/Description | Source(s) |

| Chemical Formula | NH2COOH | wikipedia.org |

| Molar Mass | 61.040 g·mol−1 | wikipedia.org |

| Stability | Unstable above 250 K (−23 °C) | wikipedia.org |

| Decomposition Products | Ammonia (NH3) and Carbon Dioxide (CO2) | wikipedia.org |

| Predicted Structure | Planar (early theories), Non-planar (recent studies) | wikipedia.orgnasa.govnih.gov |

Table 2: Applications of Carbamate Derivatives

| Application Area | Examples | Source(s) |

| Agriculture | Pesticides, fungicides, herbicides | nih.govnih.gov |

| Medicinal Chemistry | Anticonvulsants, cholinesterase inhibitors, prodrugs | nih.govwikipedia.orgwikipedia.org |

| Organic Synthesis | Amine protecting groups (e.g., Boc, Fmoc) | nih.govacs.orgorganic-chemistry.org |

| Polymer Industry | Starting materials for polyurethanes | acs.orgwikipedia.org |

Structure

2D Structure

Properties

CAS No. |

37547-27-6 |

|---|---|

Molecular Formula |

C8H11NO4 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

carbamic acid;3-methoxyphenol |

InChI |

InChI=1S/C7H8O2.CH3NO2/c1-9-7-4-2-3-6(8)5-7;2-1(3)4/h2-5,8H,1H3;2H2,(H,3,4) |

InChI Key |

LDVSMNMTDUJNRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)O.C(=O)(N)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Carbamic Acid;3 Methoxyphenol and Analogous Aryl Carbamates

General Approaches to O-Aryl Carbamate (B1207046) Synthesis

Historically, the synthesis of O-aryl carbamates has heavily relied on the use of phosgene (B1210022) (COCl₂) and its derivatives, such as chloroformates. acs.orgnih.gov This method involves the reaction of a phenol (B47542) with phosgene to form a chloroformate, which is then reacted with an amine to yield the desired carbamate. Alternatively, the amine can first be reacted with phosgene to produce a carbamoyl (B1232498) chloride, which subsequently reacts with the phenol. acs.org While effective for a wide range of substrates, these routes are increasingly falling out of favor due to the extreme toxicity and hazardous nature of phosgene. nih.govrsc.org The use of phosgene derivatives offers a somewhat safer alternative, but concerns regarding their toxicity and the generation of corrosive byproducts like HCl still exist. acs.org

In the quest for greener and more sustainable chemical processes, carbon dioxide (CO₂) has emerged as a promising alternative C1 feedstock for carbamate synthesis. acs.orgnih.govrsc.org This approach avoids the use of toxic phosgene and its derivatives. nih.gov Various catalytic systems have been developed to facilitate the reaction between amines, alcohols (or phenols), and CO₂.

Recent advancements include the use of dual nickel photocatalysis, which enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ under visible light and at ambient pressure. acs.orgnih.gov This method is advantageous as it proceeds under mild conditions and does not require stoichiometric activating reagents. acs.org Another strategy involves the photoredox-catalyzed three-component coupling of aryl sulfonium (B1226848) salts, amines, and CO₂. rsc.org Organotin(IV) alkoxides have also been shown to effectively mediate the synthesis of aromatic carbamates from aromatic amines and CO₂. epa.gov Furthermore, catalyst-free methods for the continuous synthesis of carbamates from amines, alkyl halides, and CO₂ in the presence of a strong, non-nucleophilic base like DBU have been reported. acs.org

The reaction of phenolic substrates with isocyanates represents another significant pathway to O-aryl carbamates. This method generally proceeds under mild conditions and offers high atom economy. The isocyanate, which can be generated in situ from various precursors to avoid handling the often-toxic intermediate, reacts directly with the hydroxyl group of the phenol to form the carbamate linkage. Nickel-catalyzed domino reactions have been developed for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in-situ generated (hetero)aryl isocyanates. epa.gov

Direct Synthesis of Carbamic Acid; 3-methoxyphenol (B1666288) Derivatives

The direct synthesis of Carbamic acid, 3-methoxyphenol, and its derivatives specifically involves the reaction of 3-methoxyphenol with a suitable carbamoylating agent.

A common and direct method for synthesizing derivatives of Carbamic acid, 3-methoxyphenol involves the reaction of 3-methoxyphenol with a carbamoyl chloride. acs.org Carbamoyl chlorides can be prepared from the corresponding amines and phosgene or a phosgene equivalent. researchgate.net The reaction between the phenol and the carbamoyl chloride is often facilitated by a base to neutralize the hydrochloric acid byproduct. researchgate.net

To improve the efficiency and scope of the reaction between phenols and carbamoyl chlorides, various catalytic strategies have been explored. Zinc chloride (ZnCl₂) has been identified as an effective and inexpensive catalyst for this transformation. acs.orgnih.govnih.gov The catalytic protocol has demonstrated success in synthesizing a range of carbamates from both aromatic and aliphatic alcohols with carbamoyl chlorides, affording yields between 49-87%. nih.govnih.gov The reaction is chemoselective for carbamate formation and tolerates a variety of other functional groups. acs.org Studies have shown that the amount of zinc chloride catalyst plays a crucial role, with yields increasing significantly with higher catalyst loading. nih.govresearchgate.net For instance, increasing the equivalence of zinc chloride from 0.1 to 1 equivalent can boost the carbamate yield from 30% to 86%. nih.govresearchgate.net

Reactions Involving 3-Methoxyphenol and Carbamoyl Chlorides

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of carbamate synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are often fine-tuned to enhance reaction rates and yields include the choice of solvent, reaction temperature, and the use of catalysts.

In the synthesis of O-aryl carbamates, elevated temperatures are generally found to be beneficial. For instance, in one-pot procedures involving the in-situ formation of N-substituted carbamoyl chlorides, increasing the temperature to 110 °C has been shown to improve yields and shorten reaction times. organic-chemistry.org The choice of solvent also plays a critical role. Polar solvents, such as dimethylformamide (DMF), have been observed to accelerate the rate of urethane (B1682113) reactions compared to non-polar solvents like xylene or toluene. researchgate.net

The use of catalysts is another common strategy to enhance the synthesis of carbamates. Both base and acid catalysts can be employed. For instance, pyridine (B92270) is an effective base for promoting the reaction between in-situ formed carbamoyl chlorides and phenols. organic-chemistry.org In other systems, metal catalysts have been shown to be highly efficient. For example, a palladium-catalyzed approach has been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate, where the alcohol is introduced to trap the in-situ generated isocyanate. organic-chemistry.org The optimization of these parameters is crucial for developing efficient and economical synthetic protocols for carbamic acid esters.

Table 1: General Optimization Parameters for Aryl Carbamate Synthesis

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Temperature | Elevated (e.g., 110-140 °C) | Increased reaction rate and yield |

| Solvent | Polar (e.g., DMF, Acetonitrile) | Accelerated reaction rates |

| Catalyst | Base (e.g., Pyridine, NEt₃) | Promotes condensation |

| Catalyst | Metal (e.g., Palladium-based) | Enables cross-coupling approaches |

Condensation Reactions with Substituted Isocyanates

A primary and direct method for the synthesis of aryl carbamates is the condensation reaction between a phenol and a substituted isocyanate. This reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group.

The kinetics of this reaction are influenced by the electronic properties of both the phenol and the isocyanate. Electron-donating groups on the phenol can increase the nucleophilicity of the hydroxyl group, potentially accelerating the reaction. Conversely, electron-withdrawing groups on the isocyanate can increase its electrophilicity, also favoring the reaction. Studies on the reaction between phenyl isocyanate and various substituted phenols have provided insights into these electronic effects. For example, the reaction rate is dependent on the acid strength of the phenol. nasa.gov The reaction is typically second-order, and the rate can be significantly affected by the solvent and the presence of catalysts. researchgate.net

Multi-step Synthetic Strategies Incorporating 3-Methoxyphenol Building Blocks

For the synthesis of more complex or specifically substituted carbamic acid esters derived from 3-methoxyphenol, multi-step strategies are often employed. These approaches allow for the introduction of various functional groups and the construction of more elaborate molecular architectures.

Functionalization of the 3-Methoxyphenol Skeleton Pre-carbamylation

A key advantage of multi-step synthesis is the ability to modify the 3-methoxyphenol backbone before the carbamylation step. The existing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. Both the hydroxyl and methoxy groups are ortho-, para-directors, meaning they activate the ring and direct new substituents to the positions ortho and para to themselves. masterorganicchemistry.comscienceinfo.comquora.com

In 3-methoxyphenol, the positions ortho and para to the powerful activating hydroxyl group are positions 2, 4, and 6. The position ortho to the methoxy group is position 2 and the position para is position 5 (which is blocked by the hydroxyl group). Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation on 3-methoxyphenol would be expected to yield predominantly 2-, 4-, and 6-substituted products. This regioselectivity allows for the strategic introduction of other functional groups onto the aromatic ring prior to the reaction of the phenolic hydroxyl group to form the carbamate. For instance, nitration of 3-methoxyphenol would likely yield a mixture of nitro-3-methoxyphenols, which could then be converted to the corresponding carbamates.

Table 2: Directing Effects of Substituents on the Phenol Ring

| Substituent on Benzene (B151609) Ring | Type of Director | Activated/Deactivated | Preferred Positions for Electrophilic Attack |

|---|---|---|---|

| -OH (Hydroxyl) | Ortho, Para-Director | Activating | 2, 4, 6 |

| -OCH₃ (Methoxy) | Ortho, Para-Director | Activating | 2, 4, 6 |

| -NO₂ (Nitro) | Meta-Director | Deactivating | 3, 5 |

| -Alkyl (e.g., -CH₃) | Ortho, Para-Director | Activating | 2, 4, 6 |

Sequential Transformations for Complex Carbamic Acid Ester Formation

Following the initial formation of a carbamate, or as part of a one-pot process, further transformations can be carried out to build more complex molecules. These sequential reactions leverage the reactivity of other functional groups present in the molecule or use advanced catalytic systems.

One example of a multi-step synthesis involves the use of a microflow reactor system. In such a system, a phase transfer reaction between an aqueous azide (B81097) and an acid chloride can generate an aryl isocyanate, which then reacts with an alcohol to form the carbamate. researchgate.net This demonstrates a sequence of reactions to build the carbamate structure.

Another strategy involves the sequential functionalization of C-H bonds. For example, a template-directed approach can achieve meta-selective C-H olefination of a phenol, followed by a nickel-catalyzed cross-coupling at the C-O bond of the phenol. nih.govsigmaaldrich.cn While this example modifies the phenol before and after a directing group is attached to the oxygen, the principle of sequential reactions to build complexity is central. Furthermore, aryltriazenyl aldehydes can undergo sequential Rh-catalyzed hydroacylation, followed by another C-H functionalization reaction, and finally, derivatization of the triazene (B1217601) group, allowing for the synthesis of complex polysubstituted benzenes. nih.govacs.org These advanced methods enable the construction of highly functionalized carbamic acid ester derivatives that would be difficult to access through more direct routes.

Iii. Reaction Mechanisms and Chemical Reactivity of Aryl Carbamates

Mechanistic Insights into Carbamate (B1207046) Formation

The formation of carbamates is a cornerstone of their chemistry, with the reaction between amines and carbon dioxide being a primary synthetic route. rsc.orgacs.orgscite.aiepa.gov This process is reversible and can be influenced by various factors, including the presence of catalysts. rsc.orgacs.org

The direct reaction of an amine with carbon dioxide is an attractive method for synthesizing carbamates. rsc.orgnih.gov In this reaction, the amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the CO₂ molecule. nih.govresearchgate.net The reaction can be effectively mediated by superbases. rsc.org A continuous synthetic process can significantly reduce the reaction time typically required for CO₂-based carbamate synthesis. nih.gov

The mechanism of carbamylation has been a subject of detailed investigation, with a central focus on the role of intermediates. One widely proposed pathway involves the formation of a zwitterionic intermediate. researchgate.net

Zwitterionic Mechanism: This mechanism posits that the nucleophilic attack by the amine on carbon dioxide leads to the formation of a zwitterionic adduct (R-NH₂⁺-COO⁻). researchgate.net This intermediate is then stabilized through deprotonation by another amine molecule, yielding the carbamate anion and an alkylammonium ion. researchgate.net

Transition State vs. Intermediate: Computational studies have offered varying perspectives on the nature of the zwitterion. Some calculations suggest it exists as a transition state rather than a stable intermediate, with carbamic acid being formed in a concerted elementary reaction. researchgate.net Other ab initio studies propose that a zwitterion with a significant lifetime is unlikely, favoring a single-step, third-order reaction mechanism. colab.ws

Role of Catalysts: In reactions mediated by guanidine-based superbases, computational and experimental analyses indicate that the reversible zwitterionic adduct formed between the base and CO₂ is not the direct carboxylating agent. rsc.org Instead, CO₂ is thought to dissociate from the adduct before a concerted carboxylation occurs, wherein the base's role is to deprotonate the amine as it attacks a free CO₂ molecule. rsc.org The isolation and characterization of zwitterionic intermediates in related reactions, such as 1,1-carboboration, have provided valuable structural and mechanistic insights. nih.gov

Computational chemistry provides powerful tools for elucidating the energetic landscapes of carbamate formation. researchgate.net Density Functional Theory (DFT) is a common method used to model potential energy surfaces and investigate the feasibility of proposed reaction pathways. researchgate.netmdpi.com

Free-Energy Barriers: Ab initio molecular dynamics simulations can predict the free-energy barriers for carbamate formation. acs.org These studies have shown that reaction conditions, such as temperature, can have a substantial impact on the kinetics. For instance, the free-energy barrier for carbamate formation from the reaction of CO₂ and 2-amino-2-methyl-1-propanol (B13486) (AMP) was predicted to decrease significantly as the temperature increased from 313 K to 413 K. acs.org This change is attributed to the disruption of the hydrogen bond network around the amine's nitrogen atom, which facilitates easier access for CO₂. acs.org

Below is a table summarizing the predicted free-energy barriers for carbamate formation for selected amines at different temperatures, as determined by computational modeling.

| Amine | Temperature (K) | Free-Energy Barrier (kcal/mol) |

| 2-Amino-2-methyl-1-propanol (AMP) | 313 | 11.7 |

| 2-Amino-2-methyl-1-propanol (AMP) | 413 | 5.5 |

Data sourced from ab initio molecular dynamics simulations. acs.org

The stability and reactivity of aryl carbamates are significantly influenced by a variety of intermolecular and intramolecular interactions. nih.govacs.org

Structural Stability: The carbamate group is an amide-ester hybrid, a feature that generally confers considerable chemical and proteolytic stability. nih.gov This stability is enhanced by the delocalization of the non-bonded electrons on the nitrogen atom into the carbonyl group, which also creates a degree of conformational restriction. nih.govacs.org

Hydrogen Bonding: The carbamate moiety is capable of participating in hydrogen bonding via the carbonyl group and the N-H group. nih.govacs.org These interactions can modulate the compound's physical properties and its interactions with biological targets. nih.gov

Environmental Factors: The stability and conformational equilibrium of carbamates are sensitive to environmental conditions. Factors such as the solvent, concentration, presence of salts, and pH can strongly affect the free energy difference between the syn and anti isomers of the carbamate group. nih.gov

Substituent Effects: The nature of the substituents on both the oxygen and nitrogen atoms of the carbamate can be altered to modulate stability, reactivity, and pharmacokinetic properties. nih.govacs.org

Carbon Dioxide Carbamylation of Amines

Hydrolytic Degradation Pathways of Aryl Carbamates

The hydrolysis of the carbamate ester bond is a critical degradation pathway. acs.org For aryl carbamates, this process is particularly important under alkaline conditions.

The alkaline hydrolysis of aryl carbamates can proceed through two primary competitive mechanisms, with the dominant pathway being dictated by the carbamate's structure. researchgate.net

B_Ac2 Mechanism: This pathway is a base-catalyzed, bimolecular acyl substitution. It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net The subsequent expulsion of the aryloxy leaving group is typically the rate-determining step. researchgate.net Secondary carbamates, which lack a proton on the nitrogen atom, generally hydrolyze via this mechanism. viu.ca

E1cB Mechanism: This pathway is an elimination, unimolecular, conjugate base mechanism. researchgate.net It is particularly relevant for primary and N-unsubstituted aryl carbamates. viu.carsc.org The mechanism involves two key steps:

A rapid, reversible deprotonation of the nitrogen atom by a hydroxide ion to form an anionic conjugate base. researchgate.net

The rate-determining elimination of the aryloxide anion from this intermediate to form a highly reactive isocyanate (R-N=C=O). researchgate.net

The isocyanate intermediate is then quickly attacked by water or hydroxide to yield the final products. researchgate.net

The choice between these two mechanisms is a critical determinant of the carbamate's stability in alkaline environments. Studies on related compounds like aryl carbazates and S-aryl thiocarbamate esters have further confirmed the prevalence of the E1cB mechanism for structures amenable to N-H proton abstraction. rsc.orgrsc.org

The table below outlines the key features of the two primary alkaline hydrolysis mechanisms for aryl carbamates.

| Mechanism | Description | Key Intermediate(s) | Rate-Determining Step |

| B_Ac2 | Base-catalyzed, bimolecular acyl substitution | Tetrahedral intermediate | Formation of the tetrahedral intermediate |

| E1cB | Elimination, unimolecular, from the conjugate base | Anionic conjugate base, Isocyanate | Expulsion of the aryloxy anion to form isocyanate |

Information compiled from sources discussing the hydrolysis of aryl carbamates. researchgate.net

Influence of Electronic and Steric Factors on Hydrolytic Reactivity

The susceptibility of aryl carbamates to hydrolysis is critically dependent on both electronic and steric factors associated with their molecular structure. acs.orgacs.org These factors influence the rates of both the BAC2 and E1cB pathways by affecting the acidity of the N-H proton, the stability of intermediates, and the stability of the leaving group.

Electronic Factors:

Substituents on the Nitrogen: Electron-withdrawing substituents on the nitrogen atom increase the acidity of the N-H proton, facilitating the initial deprotonation step in the E1cB mechanism.

Steric Factors:

Steric hindrance around the carbonyl group can impede the approach of the nucleophile in the BAC2 pathway. acs.org

Similarly, bulky substituents on the nitrogen or on the aryl ring near the carbamate linkage can affect the planarity and conformation of the molecule, potentially influencing the rates of both hydrolysis mechanisms. acs.org

Directed Metalation Chemistry of O-Carbamates.acs.orgnih.gov

Beyond hydrolysis, O-aryl carbamates are exceptionally valuable substrates in synthetic organic chemistry due to the powerful directing ability of the carbamate group in directed ortho-metalation (DoM) reactions. acs.orgnih.gov The O-carbamate, particularly the N,N-diethylcarbamate group (-OCONEt2), is recognized as one of the most potent directed metalation groups (DMGs). acs.orgnih.gov This reactivity allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate group. nih.govmdpi.com

Comparison of Directing Group Power of O-Carbamates

The O-carbamate group, particularly the N,N-diethylcarbamate (OCONEt₂), is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. nih.govacs.org This synthetic strategy involves the deprotonation of a position ortho to the DMG by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. nih.govacs.org The efficacy of a DMG is determined by its ability to coordinate the lithium base and facilitate the deprotonation of the adjacent aromatic proton.

The directing power of the O-carbamate group has been rigorously established through numerous inter- and intramolecular competition studies. nih.gov These experiments directly compare the regiochemical outcome of metalation on substrates bearing the O-carbamate moiety as well as another directing group. A systematic study comparing the OCONEt₂ group with other common DMGs such as chloro (Cl), methoxy (B1213986) (OMe), methoxymethoxy (OMOM), and N,N-diethylbenzamido (CONEt₂) demonstrates the superior directing ability of the O-carbamate. researchgate.net

In these competition experiments, the substrate is treated with a base, and the position of metalation is determined by quenching the resulting organolithium species with an electrophile, such as D₂O. The site of electrophilic incorporation reveals which DMG exerted stronger control over the reaction's regioselectivity. The results consistently show that metalation occurs predominantly ortho to the O-carbamate group, even in the presence of other well-established DMGs. acs.orgresearchgate.net For instance, when a substrate contains both an O-carbamate and a methoxy group, deprotonation occurs preferentially at the position adjacent to the O-carbamate. researchgate.net This establishes a qualitative hierarchy of directing group strength.

The research findings from competitive metalation studies are summarized in the table below. The major product shown is the result of quenching the lithiated intermediate with an electrophile (E), which adds to the position ortho to the stronger directing group.

Table 1: Competitive Directed ortho-Metalation of Aryl O-Carbamates vs. Other Directing Groups

| Entry | Competing DMG 1 | Competing DMG 2 | Position of DMG 1 | Position of DMG 2 | Major Product Site (relative to DMG 1) | Reference |

|---|---|---|---|---|---|---|

| 1 | OCONEt₂ | Cl | 1 | 2 | ortho (C6) | researchgate.net |

| 2 | OCONEt₂ | OMe | 1 | 2 | ortho (C6) | researchgate.net |

| 3 | OCONEt₂ | OMe | 1 | 3 | ortho (C2 or C6) | researchgate.net |

| 4 | OCONEt₂ | OMe | 1 | 4 | ortho (C2) | researchgate.net |

| 5 | OCONEt₂ | OMOM | 1 | 3 | ortho (C2 or C6) | researchgate.net |

| 6 | OCONEt₂ | CONEt₂ | 1 | 3 | ortho (C2 or C6) | researchgate.net |

| 7 | OCONEt₂ | CONEt₂ | 1 | 4 | ortho (C2) | researchgate.net |

The results clearly indicate that the O-carbamate group's directing power surpasses that of the chloro, methoxy, methoxymethoxy, and tertiary amide groups. acs.orgresearchgate.net The established qualitative hierarchy for oxygen-based DMGs places the O-carbamate at the top, making it a primary choice for achieving regioselective synthesis of highly substituted aromatic compounds through DoM chemistry. nih.gov

Iv. Theoretical and Computational Investigations

Quantum Mechanical Studies on Molecular Structures

Quantum mechanical calculations provide a foundational understanding of a molecule's structure and energy. These methods solve the Schrödinger equation for a given system to determine its electronic structure and other properties.

Table 1: Representative Ground State Geometric Parameters for a Carbamate (B1207046) Moiety (Analogous to m-Cumenyl Methylcarbamate) from Ab Initio Calculations

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N | ~1.35 Å |

| C=O | ~1.21 Å | |

| O-C(aryl) | ~1.40 Å | |

| Bond Angle | N-C-O | ~126° |

| O-C-O | ~109° | |

| Dihedral Angle | H-N-C=O | ~0° or ~180° (cis/trans) |

Note: These are typical values for a generic carbamate structure and may vary for m-cumenyl methylcarbamate.

The biological activity of carbamic acid derivatives is often linked to their specific three-dimensional shape or conformation. Computational conformational analysis explores the different spatial arrangements of a molecule and their relative energies. A key feature of carbamates is the potential for cis and trans isomers around the carbamate linkage due to the partial double bond character of the C-N bond. researchgate.net The energy difference between these conformers is typically small. researchgate.net

For carbaryl (B1668338), a structurally similar naphthalene-derived carbamate, studies have shown that while the most stable conformer is not planar, the energy required to achieve a planar conformation is surmountable, particularly upon interaction with a biological receptor. researchgate.net This planar conformation is often crucial for its activity as a cholinesterase inhibitor. researchgate.net A similar conformational flexibility is expected for m-cumenyl methylcarbamate, allowing it to adapt its shape to fit into the active site of its target enzyme.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying larger molecules. DFT is instrumental in investigating the reactivity and electronic properties of compounds like m-cumenyl methylcarbamate.

DFT calculations are powerful tools for mapping out the energy changes that occur during a chemical reaction. This includes identifying stable intermediates and the high-energy transition states that connect them. For carbamate pesticides, a critical reaction pathway is their degradation in the environment. A computational study on the reaction of carbaryl with the hydroxyl radical (•OH), a key atmospheric oxidant, has been performed using DFT. acs.org This study identified that the primary degradation route involves the addition of the •OH radical to the aromatic naphthalene (B1677914) ring, with hydrogen abstraction from the methyl group being a secondary pathway. acs.org The calculated energy barriers for these reactions help in predicting the pesticide's atmospheric lifetime. Similar reaction pathways are anticipated for the degradation of m-cumenyl methylcarbamate.

Table 2: Calculated Gibbs Free Energy Barriers (in kcal/mol) for the Reaction of Carbaryl with •OH (as an analogue for m-Cumenyl Methylcarbamate)

| Reaction Pathway | Transition State | Gibbs Free Energy Barrier (ΔG‡) |

| OH addition to C10 | TS_Add10 | Lowest Barrier |

| OH addition to C2 | TS_Add2 | Significant |

| OH addition to C5 | TS_Add5 | Significant |

| H-abstraction from methyl group | TS_H-abstraction | Secondary Pathway |

Source: Adapted from Zavala-Oseguera et al., J. Phys. Chem. A 2014, 118 (36), 7776-7781. acs.org

The electronic structure of a molecule, particularly the distribution of electrons, is fundamental to its reactivity. DFT calculations can provide detailed information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. kanchiuniv.ac.in

Furthermore, the charge distribution within the molecule, often calculated using methods like Mulliken population analysis, reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for understanding how the molecule will interact with other species. For carbamates, the carbonyl oxygen and the nitrogen atom are typically electron-rich sites, while the carbonyl carbon is electron-poor.

Table 3: Representative Electronic Properties of a Carbamate (Analogous to m-Cumenyl Methylcarbamate) from DFT Calculations

| Property | Description | Typical Finding |

| HOMO Energy | Energy of the highest occupied molecular orbital | Determines electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Determines electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Mulliken Charge on Carbonyl Carbon | Partial atomic charge | Positive (electrophilic center) |

| Mulliken Charge on Carbonyl Oxygen | Partial atomic charge | Negative (nucleophilic center) |

DFT provides a framework for calculating various reactivity indices that quantify a molecule's chemical behavior. Chemical hardness (η) and softness (S) are global reactivity descriptors, with harder molecules being less reactive and softer molecules being more reactive. The electrophilicity index (ω) measures a molecule's ability to accept electrons.

Fukui functions are local reactivity descriptors that indicate the most likely sites within a molecule for nucleophilic, electrophilic, or radical attack. These functions are derived from the change in electron density upon the addition or removal of an electron. By analyzing the Fukui functions, one can predict which specific atoms in m-cumenyl methylcarbamate are most susceptible to reaction, providing a more nuanced understanding of its reactivity than global indices alone.

Table 4: Key Reactivity Indices and Their Significance

| Reactivity Index | Definition | Significance for m-Cumenyl Methylcarbamate |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater stability. |

| Chemical Softness (S) | Reciprocal of chemical hardness | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons | Indicates susceptibility to nucleophilic attack. |

| Fukui Function (f(r)) | Change in electron density | Identifies specific reactive sites within the molecule. |

V. Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR data for the ethyl ester of N-(3-methoxyphenyl)carbamic acid reveals characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl group typically appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The methoxy (B1213986) group (-OCH₃) protons exhibit a sharp singlet around δ 3.7-3.8 ppm. The protons of the ethyl group give rise to a quartet and a triplet, corresponding to the -CH₂- and -CH₃ groups, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for the ethyl ester of N-(3-methoxyphenyl)carbamic acid would show distinct signals for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group is typically observed downfield, around δ 154 ppm. The aromatic carbons of the 3-methoxyphenyl (B12655295) ring appear in the δ 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group resonating at the lower end of this range. The methoxy carbon itself gives a signal around δ 55 ppm. The carbons of the ethyl group would appear at approximately δ 61 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

Table 1: Representative NMR Data for N-(3-methoxyphenyl)carbamic acid ethyl ester

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.1 | t | Aromatic CH |

| ¹H | ~6.9 | d | Aromatic CH |

| ¹H | ~6.7 | d | Aromatic CH |

| ¹H | ~6.5 | dd | Aromatic CH |

| ¹H | ~3.75 | s | -OCH₃ |

| ¹H | ~4.1 | q | -OCH₂CH₃ |

| ¹H | ~1.2 | t | -OCH₂CH₃ |

| ¹³C | ~154 | - | C=O |

| ¹³C | ~160 | - | Aromatic C-O |

| ¹³C | ~140 | - | Aromatic C-N |

| ¹³C | ~130 | - | Aromatic CH |

| ¹³C | ~110 | - | Aromatic CH |

| ¹³C | ~108 | - | Aromatic CH |

| ¹³C | ~104 | - | Aromatic CH |

| ¹³C | ~61 | - | -OCH₂CH₃ |

| ¹³C | ~55 | - | -OCH₃ |

| ¹³C | ~14 | - | -OCH₂CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-(3-methoxyphenyl)carbamic acid and its derivatives displays characteristic absorption bands.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the region of 1680-1730 cm⁻¹. The N-H stretching vibration of the secondary amine in the carbamate linkage gives rise to a sharp peak around 3300-3400 cm⁻¹. The C-O stretching vibrations of the ester and ether functionalities are observed in the 1050-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands for N-(3-methoxyphenyl)carbamic acid derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| Aromatic C-H | Stretching | >3000 |

| Carbonyl (C=O) | Stretching | 1680-1730 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Ester/Ether) | Stretching | 1050-1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like carbamic acid derivatives. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for identifying and quantifying the compound in complex mixtures.

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of moderately polar compounds like N-(3-methoxyphenyl)carbamic acid derivatives. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

For volatile and thermally stable derivatives of N-(3-methoxyphenyl)carbamic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions that produce carbamic acid; 3-methoxyphenol (B1666288). researchgate.net Its simplicity allows chemists to quickly ascertain the status of a reaction by observing the disappearance of starting materials and the emergence of products. youtube.com

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a solid support (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the stationary phase. youtube.com

For monitoring the formation of carbamic acid; 3-methoxyphenol, a typical procedure would involve spotting the initial reactants, such as 3-methoxyphenol and an isocyanate or a related carbamoylating agent, alongside the reaction mixture at various time intervals. The progress of the reaction can be visualized by comparing the spots. youtube.com The starting materials will have distinct Retention Factor (Rf) values, which are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com As the reaction proceeds, the spots corresponding to the reactants will diminish in intensity, while a new spot, representing the carbamic acid; 3-methoxyphenol product, will appear and intensify. The reaction is generally considered complete when the reactant spots are no longer visible. youtube.com

Visualization of the spots on the TLC plate can be achieved through various methods. If the compounds are UV-active, they can be seen under a UV lamp. youtube.com Alternatively, staining agents can be used. For carbamates and phenols, specific staining solutions can produce colored spots, aiding in their identification. researchgate.net

Table 1: Illustrative TLC Parameters for Monitoring Carbamic Acid; 3-Methoxyphenol Synthesis

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Hexane:Ethyl Acetate (e.g., 3:1 v/v) rsc.org |

| Reactant 1 (e.g., 3-Methoxyphenol) | Starting material for the synthesis. | Rf value will be distinct from the product. |

| Reactant 2 (e.g., Isocyanate) | Second starting material for the synthesis. | Rf value will be distinct from the product. |

| Product (Carbamic acid; 3-methoxyphenol) | The desired compound being synthesized. | A new spot with a unique Rf value will appear. |

| Visualization | Method used to see the separated spots. | UV light (254 nm) or staining with p-anisaldehyde. researchgate.net |

This table is for illustrative purposes. Actual Rf values and optimal solvent systems must be determined experimentally.

Application of Analytical Techniques in Reaction Monitoring and Product Identification

While TLC is excellent for qualitative reaction monitoring, a combination of analytical techniques is often necessary for comprehensive analysis and unambiguous product identification. nih.gov These methods provide detailed information about the structure and purity of the synthesized carbamic acid; 3-methoxyphenol.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both monitoring reaction progress and quantifying the components of a mixture. rsc.org In the context of carbamic acid; 3-methoxyphenol synthesis, reversed-phase HPLC is commonly employed. This method can separate the reactants, product, and any byproducts with high resolution. By integrating the peak areas in the chromatogram, the relative concentrations of each species can be determined, providing a quantitative measure of reaction conversion and product purity. rsc.org For enhanced sensitivity and selectivity, HPLC can be coupled with various detectors, such as UV-Vis or fluorescence detectors. rsc.org

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of the synthesized carbamic acid; 3-methoxyphenol. When coupled with a chromatographic technique like TLC (TLC-MS) or HPLC (LC-MS), it allows for the identification of the compounds corresponding to each chromatographic peak. nih.gov This is particularly useful for identifying reaction intermediates and byproducts, which is crucial for optimizing reaction conditions.

Infrared (IR) Spectroscopy is another valuable technique for identifying functional groups. The IR spectrum of carbamic acid; 3-methoxyphenol would show characteristic absorption bands for the N-H and C=O groups of the carbamate moiety, as well as the C-O and aromatic C-H bonds. youtube.com

Table 2: Application of Analytical Techniques for Carbamic Acid; 3-Methoxyphenol

| Analytical Technique | Application in Synthesis | Information Obtained |

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring. researchgate.net | Reaction progress, presence of reactants and products. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring and purity assessment. rsc.org | Reaction conversion, product purity, quantification of components. |

| Mass Spectrometry (MS) | Product identification and byproduct analysis. nih.gov | Molecular weight of the product and other species. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product. youtube.com | Detailed molecular structure and connectivity. |

| Infrared (IR) Spectroscopy | Functional group identification. youtube.com | Presence of key functional groups (e.g., C=O, N-H). |

The synergistic use of these analytical techniques provides a robust framework for monitoring the synthesis of carbamic acid; 3-methoxyphenol, ensuring the desired product is obtained with high purity and allowing for the thorough characterization of its chemical identity.

Vi. Applications in Advanced Organic Synthesis

O-Carbamates as Versatile Directed Metalation Groups (DMGs)

The aryl O-carbamate (ArOAm) group is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.org This strategy allows for the selective functionalization of an aromatic ring at the position ortho to the DMG.

The O-carbamate group, especially the N,N-diethyl-O-carbamate (OCONEt₂), demonstrates exceptional ability in directing metalation to the ortho position of an aromatic ring. acs.org This regioselectivity is crucial for the synthesis of specifically substituted aromatic compounds. The process involves the deprotonation of the ortho-proton by a strong base, typically an organolithium reagent, to form an aryl lithium species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

Studies have shown that the O-carbamate group's directing power surpasses that of other common DMGs like chloro, methoxy (B1213986), and even the strong tertiary amide group. acs.org For instance, in competitive metalation studies, the OCONEt₂ group consistently directs metalation to its ortho position, even in the presence of other directing groups on the same aromatic ring. acs.orgresearchgate.net This high degree of regioselectivity makes O-carbamates invaluable tools for the controlled synthesis of ortho-substituted phenols and their derivatives. acs.org

The effectiveness of the O-carbamate as a DMG is highlighted in the synthesis of various polysubstituted pyridines from O-pyridyl carbamates. acs.orglookchem.com The ortho-lithiated species derived from these carbamates serve as key synthetic intermediates that can be trapped with electrophiles to yield a variety of substituted pyridines. lookchem.com

Table 1: Comparison of Directed Metalation Group (DMG) Power

| Directed Metalation Group (DMG) | Relative Directing Power |

| -OCONEt₂ | Very Strong |

| -CONEt₂ | Strong |

| -OMOM | Moderate |

| -OMe | Moderate |

| -Cl | Weak |

This table provides a generalized hierarchy of the directing power of common DMGs in directed ortho metalation reactions. acs.orgresearchgate.net

The robust nature of the O-carbamate DMG allows for its application in the synthesis of highly substituted and complex aromatic systems that are often difficult to access through traditional methods. researchgate.netlibretexts.orglibretexts.org The ability to introduce a functional group at a specific position on an aromatic ring is a cornerstone of modern organic synthesis, and O-carbamates provide a reliable method to achieve this. libretexts.orglibretexts.org

By strategically placing an O-carbamate group, chemists can orchestrate a sequence of reactions to build up molecular complexity. This includes iterative metalation procedures where multiple functional groups are introduced in a stepwise manner. researchgate.net The planning of such multi-step syntheses requires a thorough understanding of the directing effects of various substituents. libretexts.orglibretexts.org

Furthermore, the carbamate (B1207046) group itself can be transformed into other functional groups, adding to the synthetic versatility. For example, it can be reductively cleaved to reveal a hydroxyl group. lookchem.com This allows for the synthesis of polysubstituted phenols, which are important motifs in many natural products and pharmaceuticals.

Role of Carbamic Acid; 3-methoxyphenol (B1666288) Derivatives as Key Synthetic Intermediates

Derivatives of carbamic acid, including those with a 3-methoxyphenol component, are valuable synthetic intermediates. mdpi.com These compounds can be strategically modified to introduce a variety of functionalities. For instance, lupeol-3-carbamate derivatives have been synthesized and evaluated for their potential as antitumor agents. mdpi.com The synthetic route to these derivatives often involves a two-step process starting from a parent alcohol, which is first reacted with a reagent like 4-nitrophenyl chloroformate, followed by reaction with various amines to generate the desired carbamate derivatives. mdpi.com This highlights the modularity and versatility of carbamate synthesis.

Carbamates are not only important as intermediates in medicinal chemistry but also in the synthesis of agrochemicals and polymers. nih.gov Their stability and the ability to act as protecting groups for amines make them indispensable in peptide synthesis. nih.gov

Table 2: Examples of Synthetic Transformations Involving Carbamate Intermediates

| Starting Material | Reagents | Product | Application |

| Lupeol | 1. 4-nitrophenyl chloroformate, pyridine (B92270) 2. Various amines, Et₃N | Lupeol-3-carbamate derivatives | Antitumor agents |

| Aryl Amides | 1. s-BuLi/TMEDA 2. Electrophile | ortho-Functionalized Aryl Amides | Synthesis of polysubstituted aromatics |

| O-Pyridyl Carbamates | 1. n-BuLi 2. Electrophile | Polysubstituted Pyridines | Heterocyclic synthesis |

This table showcases the utility of carbamate derivatives as key intermediates in various synthetic applications. researchgate.netlookchem.commdpi.com

Strategic Incorporation into Multi-step Organic Transformations

The strategic incorporation of carbamate functionalities is a key aspect of many multi-step organic syntheses. osti.govescholarship.org A notable example is the use of carbamates in the solid-state synthesis of covalent organic frameworks (COFs). osti.govescholarship.org In this approach, an imine-linked COF can be transformed through a series of postsynthetic modifications into a crystalline cyclic carbamate-linked framework. osti.gov This demonstrates the ability to perform complex chemical transformations on extended solid-state materials, opening up new avenues for materials design. osti.govescholarship.org

Catalytic Applications of Carbamic Acid Derivatives in Organic Reactions

Recent research has explored the catalytic applications of carbamic acid derivatives in various organic reactions. nih.gov For example, bifunctional organocatalysts have been designed to stabilize carbamic acid intermediates, which are formed from the reaction of amines and carbon dioxide, and activate them for subsequent enantioselective carbon-oxygen bond formation. nih.gov This has led to the development of methods for the enantioselective synthesis of cyclic carbamates. nih.gov

Furthermore, carbamates themselves can be synthesized using catalytic methods. Palladium-catalyzed reactions have been developed for the synthesis of carbamates from organic azides, carbon monoxide, and alcohols. nih.gov These catalytic approaches offer milder and more efficient alternatives to traditional methods that often rely on toxic reagents like phosgene (B1210022). nih.gov The development of catalytic systems for carbamate synthesis and for reactions involving carbamate intermediates is an active area of research with significant potential for green and sustainable chemistry. acs.orgnih.gov

Vii. Environmental Fate and Degradation Pathways of Aryl Carbamates

Environmental Stability and Persistence of Carbamate (B1207046) Esters

The persistence of carbamate esters in the environment is a critical determinant of their potential for long-term impact. Generally, carbamates are considered to be less persistent than other pesticide classes like organochlorines. nih.govresearchgate.net However, their stability can vary significantly depending on the specific chemical structure and environmental conditions. who.int Factors such as soil type, temperature, pH, and the presence of microbial populations all play a role in the ultimate fate of these compounds. who.intresearchgate.net

Table 1: Environmental Half-Life of Selected Carbamate Insecticides This table presents the environmental half-lives of some representative carbamate insecticides in soil and water, illustrating the variability in their persistence.

| Carbamate | Matrix | Half-Life | Conditions |

| Aldicarb | Soil | ~7 days (oxidation to sulfoxide) | Varies with soil type |

| Aldicarb | Water | 560 days | pH 6.0 |

| Carbaryl (B1668338) | Soil | 7-28 days | Varies with soil type |

| Carbaryl | Water | 1.5-12 days | pH dependent |

| Carbofuran (B1668357) | Soil | 30-60 days | Varies with soil type |

Source: Data compiled from publicly available research. Please note that these values are approximate and can vary significantly based on specific environmental conditions.

Microbial Degradation Processes in Environmental Matrices

Microbial activity is a primary driver in the breakdown of carbamate esters in the environment. nih.govresearchgate.net A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading these compounds. nih.gov

Soil is a rich reservoir of microorganisms that can utilize carbamates as a source of carbon and nitrogen, leading to their degradation. researchgate.net The rate of microbial degradation is often enhanced in soils with a history of carbamate application, a phenomenon known as enhanced degradation or acclimation. This occurs because the repeated exposure to these compounds selects for and promotes the growth of microbial populations with the enzymatic machinery to break them down. researchgate.net

Numerous bacterial genera have been implicated in carbamate degradation, including Pseudomonas, Achromobacter, and Chryseobacterium. nih.gov Fungal species are also known to contribute to the breakdown of these compounds. nih.gov The efficiency of microbial degradation is dependent on environmental factors that support microbial growth and activity, such as optimal temperature, pH, and moisture levels. who.int

The initial and most crucial step in the microbial metabolism of aryl carbamates is the hydrolysis of the ester bond. nih.govwho.int This reaction is catalyzed by carbamate hydrolase or esterase enzymes, which are produced by various soil microorganisms. nih.gov The hydrolysis of Carbamic acid, 3-methoxyphenol (B1666288) ester would yield 3-methoxyphenol and carbamic acid. Carbamic acid is unstable and spontaneously decomposes into an amine and carbon dioxide.

Following hydrolysis, the resulting phenol (B47542) (in this case, 3-methoxyphenol) and the amine are further metabolized by the microorganisms. who.int The degradation pathway for the phenolic component typically involves ring hydroxylation followed by ring cleavage. For example, phenol can be hydroxylated to catechol, which is then cleaved through either the ortho or meta pathway, eventually leading to intermediates of central metabolic cycles like the Krebs cycle. researchgate.netresearchgate.net The methoxy (B1213986) group on 3-methoxyphenol would likely be demethylated at some stage of the degradation process. nih.gov

Abiotic Degradation Mechanisms

In addition to microbial action, aryl carbamates are also subject to abiotic degradation processes that contribute to their transformation in the environment.

Hydrolysis is a significant abiotic degradation pathway for carbamate esters, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the water. who.intepa.gov Carbamates are generally more stable in acidic to neutral conditions and undergo more rapid hydrolysis under alkaline (high pH) conditions. rsc.org The hydrolysis of N-phenylcarbamates in alkaline solutions has been shown to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org

The structure of the carbamate, including the nature of the substituents on the phenyl ring, also influences the rate of hydrolysis. rsc.orgresearchgate.net Electron-withdrawing groups on the phenyl ring can increase the rate of alkaline hydrolysis. rsc.org

Table 2: Alkaline Hydrolysis Rate Constants for Substituted Phenyl N-Phenylcarbamates This table shows the second-order rate constants (kOH) for the alkaline hydrolysis of various substituted phenyl N-phenylcarbamates, demonstrating the effect of substituents on the hydrolysis rate.

| Substituent on Phenyl Ring | kOH (M-1s-1) |

| 4-Nitro | 1.8 x 103 |

| 4-Acetyl | 2.1 x 102 |

| 4-Chloro | 1.2 x 101 |

| H (Unsubstituted) | 1.5 |

| 4-Methyl | 4.2 x 10-1 |

| 4-Methoxy | 2.5 x 10-1 |

Source: Data adapted from scientific literature on the hydrolysis of phenyl N-phenylcarbamates at 25°C. rsc.org These values illustrate the electronic effects of substituents on the rate of hydrolysis.

Oxidative processes, particularly reactions with hydroxyl radicals (•OH), can also contribute to the degradation of aryl carbamates. Hydroxyl radicals are highly reactive species that can be generated in the environment through various photochemical and chemical processes. researchgate.net

Studies on carbamates like carbaryl and carbofuran have shown that they can react with hydroxyl radicals, leading to their oxidation. nih.gov The reaction often proceeds via hydrogen atom transfer from the carbamate molecule to the hydroxyl radical, initiating a degradation cascade. nih.gov Theoretical studies on the degradation of the carbamate carbendazim (B180503) by hydroxyl radicals have indicated that this is a feasible and kinetically favorable process, leading to hydroxylated and other oxidized products. nih.gov This suggests that oxidative pathways involving hydroxyl radicals can play a role in the natural attenuation of aryl carbamates in the environment. nih.gov

Photochemical Degradation Routes

The photochemical degradation of aryl carbamates is a critical pathway for their transformation in the environment. Exposure to sunlight can initiate a series of reactions, leading to the breakdown of the parent compound. The primary photochemical processes involved are the photo-Fries rearrangement and homolytic bond cleavage.

The photo-Fries rearrangement is a characteristic reaction for aryl esters and carbamates upon UV irradiation. thermofisher.comwikipedia.org This process involves the migration of the carbamoyl (B1232498) group from the phenolic oxygen to the aromatic ring, typically resulting in the formation of ortho- and para-substituted phenolic products. thermofisher.comwikipedia.org The reaction is believed to proceed through a radical mechanism initiated by the absorption of light. wikipedia.org Theoretical models suggest a complex process involving multiple excited electronic states. A three-state model posits that the reaction is controlled by an initial absorption of radiation to a ππ* state, followed by energy transfer to a pre-dissociative nπ* state, and finally dissociation along a πσ* state. barbatti.org

In addition to rearrangement, direct homolytic cleavage of the ester bond (carbonyl-oxygen) is a significant degradation route. kpi.ua This cleavage results in the formation of a radical pair, consisting of a phenoxyl radical and a carbamoyl radical, temporarily held within a solvent cage. kpi.ua The photodegradation is often initiated from the singlet excited state (S), though the triplet state (T) can also play a role, particularly in compounds with conjugated structures. nih.gov Upon excitation, aryl carbamates can generate radical cations and phenoxyl radicals. nih.gov In aqueous environments, these reactive intermediates can be trapped by water molecules, leading to the formation of phenols. researchgate.net

The efficiency and products of photochemical degradation can be influenced by the solvent. For many aromatic carbamates, the quantum yields of degradation are observed to be lower in water compared to less polar organic solvents like methanol (B129727) or n-hexane. nih.gov

Table 1: Key Photochemical Degradation Pathways for Aryl Carbamates

| Degradation Pathway | Initiating Step | Key Intermediates | Major Products | Citations |

|---|---|---|---|---|

| Photo-Fries Rearrangement | UV light absorption | Acylium carbocation, Radical pair | Ortho- and para-hydroxyaryl ketones/amides | thermofisher.comwikipedia.org |

| Homolytic Cleavage | UV light absorption | Phenoxyl and carbamoyl radicals, Radical cations | Phenols, Amines, Carbon Dioxide | kpi.uanih.gov |

| Solvent Trapping | Trapping of intermediates | Radical cations | Phenols, N-arylacetamides (in acetonitrile (B52724)/water) | researchgate.net |

Decarboxylation Reactions in Environmental Systems

Decarboxylation is another fundamental reaction in the environmental degradation of carbamic acids derived from the initial hydrolysis of aryl carbamates. This process involves the elimination of carbon dioxide from the carbamic acid intermediate. Research has shown that the decarboxylation of N-arylcarbamates proceeds through a kinetically significant zwitterionic carbamic acid intermediate that has a short lifetime. nih.govacs.org

The rate of this decarboxylation reaction is notably dependent on the pH of the surrounding medium. rsc.org The rate-determining step in this process is the proton transfer required to form the key zwitterionic intermediate. rsc.org Following its formation, this intermediate readily undergoes barrierless decarboxylation to yield the corresponding amine and carbon dioxide as the final products. rsc.orgorganic-chemistry.org While some studies on this mechanism involve catalysts, the fundamental products of amine and CO2 are consistent with a general environmental degradation pathway. organic-chemistry.org

Identification and Characterization of Environmental Degradation Products

The degradation pathways of aryl carbamates lead to a variety of transformation products. The specific products formed depend on the dominant degradation route, which is in turn influenced by environmental factors.

From photochemical degradation , the primary products identified are:

Photo-Fries rearrangement products: These include ortho- and para-hydroxy substituted aromatic amides. For a compound like Carbamic acid, 3-methoxyphenol, this would theoretically lead to derivatives of aminophenol. thermofisher.comwikipedia.org

Products of homolytic cleavage: This pathway leads to the formation of the constituent phenol and amine. kpi.ua In the case of Carbamic acid, 3-methoxyphenol, this would yield 3-methoxyphenol.

Carbon Dioxide: CO2 is a common product resulting from the breakdown of the carbamate structure. organic-chemistry.org

Phenols and N-arylacetamides: These have been identified when degradation occurs in mixed aqueous and organic (acetonitrile) solutions, resulting from the trapping of radical intermediates by solvent molecules. researchgate.net

From decarboxylation reactions , the identified products are:

Aromatic Amines: The corresponding aromatic amine is a primary product. organic-chemistry.org

Carbon Dioxide: CO2 is released during this process. organic-chemistry.org

The table below summarizes the major degradation products identified from the environmental transformation of aryl carbamates.

Table 2: Identified Environmental Degradation Products of Aryl Carbamates

| Degradation Pathway | Resulting Product | Chemical Class | Citations |

|---|---|---|---|

| Photochemical Rearrangement | Hydroxyaryl amides (ortho- and para-isomers) | Substituted Phenolic Amides | thermofisher.comwikipedia.org |

| Photochemical Cleavage | Phenols | Phenols | kpi.uaresearchgate.net |

| Photochemical Cleavage | Amines | Aromatic Amines | kpi.ua |

| Decarboxylation | Aromatic Amines | Aromatic Amines | organic-chemistry.org |

| Decarboxylation/Cleavage | Carbon Dioxide | Inorganic Gas | organic-chemistry.org |

Viii. Future Research Directions in Carbamic Acid;3 Methoxyphenol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of carbamates has traditionally relied on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov A significant future research thrust is the development of greener and more sustainable synthetic routes that are safer, more efficient, and environmentally benign.

Key areas of focus include:

Phosgene-Free Routes: Research will continue to prioritize alternatives to phosgene. nih.gov This includes the expanded use of dimethyl carbonate (DMC), ionic liquids, and other less hazardous carbonyl sources. researchgate.net The use of urea (B33335) as a substitute for phosgene is also a feasible approach being explored. rsc.org

Utilization of Carbon Dioxide (CO₂): A highly attractive and sustainable approach involves using carbon dioxide as a C1 source. nih.gov CO₂ is non-toxic, abundant, and renewable. Future work will focus on developing more efficient catalytic systems for the direct synthesis of carbamates from CO₂, amines, and alcohols under milder conditions. Electrochemical-mediated fixation of CO₂ is another promising green method for synthesizing carbamate (B1207046) compounds. rsc.org

Novel Catalytic Systems: The development of new catalysts is crucial for improving the efficiency and selectivity of carbamate synthesis. This includes exploring metal-based catalysts, such as those using palladium or TiO₂–Cr₂O₃/SiO₂, and metal-free catalysts like tert-butoxide lithium (t-BuOLi). rsc.orgnih.govrsc.org These new methods aim to eliminate the need for toxic reagents and metal catalysts, aligning with the principles of sustainable chemistry. nih.govresearchgate.net

One-Pot and Multi-Component Reactions: Designing synthetic sequences that occur in a single reaction vessel (one-pot) or involve the simultaneous reaction of three or more starting materials (multi-component reactions) enhances efficiency by reducing waste, energy consumption, and purification steps. mdpi.com An electrocatalyzed three-component cascade reaction of CO₂, amines, and N-alkenylsulfonamides has been developed as an environmentally friendly method. rsc.org

Green Reaction Conditions: Future methodologies will increasingly employ green solvents, lower reaction temperatures, and energy sources like microwave irradiation to reduce the environmental footprint of carbamate synthesis. mdpi.commdpi.com

A recent study highlighted a novel method for the direct conversion of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base, which avoids hazardous reagents and metal catalysts and is scalable to the gram-level. rsc.org

In-depth Mechanistic Studies of Complex Carbamate Reactivity

While much is known about carbamate reactivity, a deeper, more nuanced understanding of the reaction mechanisms is required to design more efficient syntheses and predict their behavior in complex systems.

Future research in this area will likely involve:

Elucidation of Reaction Intermediates: Detailed studies are needed to identify and characterize transient intermediates, such as isocyanates, which are often proposed in carbamate synthesis. nih.govnih.gov Mechanistic studies using techniques like in situ IR, NMR, and Raman spectroscopy can provide direct evidence for these species. mdpi.com

Kinetics and Thermodynamics: Comprehensive kinetic and thermodynamic studies of carbamate formation and breakdown will provide a quantitative understanding of reaction rates and equilibria. acs.org This data is essential for optimizing reaction conditions and improving yields.

Role of Catalysts: Investigating the precise role of catalysts in activating substrates and facilitating bond formation is a key area. This includes understanding how catalyst structure influences reactivity and selectivity in reactions such as the metal-assisted electrophilic attack at the carbon dioxide moiety in phosphacarbamates. acs.org

Conformational Analysis: The three-dimensional structure and conformational flexibility of carbamates can significantly influence their reactivity. nih.gov Advanced spectroscopic and computational methods will be used to study the conformational preferences of carbamates and how they affect reaction pathways. nih.govresearchgate.net The stability of carbamates stems from resonance stabilization, which creates a lower rotational barrier for the C-N bond compared to analogous amides. nih.gov

| Mechanistic Aspect | Future Research Focus | Relevant Techniques |

| Reaction Intermediates | Identification and characterization of transient species (e.g., isocyanates). nih.gov | In situ IR, NMR, Raman Spectroscopy. mdpi.com |

| Kinetics & Thermodynamics | Quantitative analysis of reaction rates and equilibria for optimization. acs.org | Stopped-flow kinetics, calorimetry, computational modeling. |

| Catalyst Role | Understanding catalyst-substrate interactions and influence on selectivity. acs.org | Isotopic labeling studies, DFT calculations, operando spectroscopy. |

| Conformational Effects | Relating 3D structure to reactivity and reaction pathways. nih.gov | Advanced NMR (NOE), X-ray crystallography, molecular dynamics. |

Exploration of Novel Synthetic Applications Beyond Directed Metalation

The aryl O-carbamate group is renowned as one of the most powerful directing groups in directed ortho metalation (DoM), a strategy widely used in the synthesis of substituted aromatic compounds. nih.govacs.org However, future research will increasingly focus on leveraging the unique properties of the carbamate functional group in other synthetic transformations.

Promising areas for exploration include:

Anionic ortho-Fries (AoF) Rearrangement: This rearrangement, which is related to DoM, allows for the conversion of aryl O-carbamates into valuable salicylamide (B354443) derivatives and will see continued application in the synthesis of complex molecules. nih.govresearchgate.net

Multi-Component Syntheses: The development of novel multi-component reactions that incorporate a carbamate-forming step will enable the rapid construction of molecular complexity from simple starting materials. rsc.org

Cascade Reactions: Designing cascade reactions where the formation or cleavage of a carbamate triggers subsequent bond-forming events can provide efficient pathways to complex heterocyclic structures like halobenzo[b]furans. mdpi.com

Carbamates as Protecting and Activating Groups: While already used as a protecting group for amines, new applications that exploit the carbamate's tunable stability and reactivity are being explored. nih.gov This includes its use as a temporary directing group or as a leaving group in cross-coupling reactions. nih.gov

Synthesis of Bioactive Compounds: The carbamate moiety is a key structural feature in many pharmaceuticals and agrochemicals. rsc.orgmdpi.comnih.gov Future research will focus on incorporating the 3-methoxyphenyl (B12655295) carbamate scaffold into new molecular designs to discover novel therapeutic agents and pesticides. mdpi.comnih.gov

Advanced Computational Approaches for Predicting Reactivity and Environmental Behavior